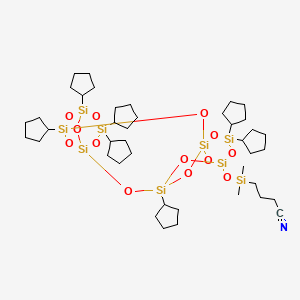
2,3-ジブロモ-5-ヨードピリジン
説明
2,3-Dibromo-5-iodopyridine is a useful research compound. Its molecular formula is C5H2Br2IN and its molecular weight is 362.79 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dibromo-5-iodopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dibromo-5-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-5-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 背景: ピリジン誘導体は、多くの場合、天然源から単離され、抗菌、抗ウイルス、抗がん、抗真菌、および抗炎症効果など、多様な治療効果を持っています .
- 方法: 保護されていない2-アミノ/2-ヒドロキシ-5-ハロピリジンの電子豊富なC-5位における銅触媒1,2-ジオールアミノ化は、優れた収率を提供します。 2-ブロモ-5-ヨードピリジンにおけるC-5での選択的アミノ化は、同じ条件下で達成可能です .
C–N結合形成
材料科学
チオフェン系ポリマー
ヘテロ環化学
作用機序
Target of Action
The primary target of 2,3-Dibromo-5-iodopyridine is the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Mode of Action
2,3-Dibromo-5-iodopyridine interacts with its targets through a copper-catalyzed 1,2-diol amination . This reaction occurs at the electron-rich C-5 position of the target molecule, resulting in the formation of a new C-N bond .
Biochemical Pathways
The action of 2,3-Dibromo-5-iodopyridine affects the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them valuable in electronic and optoelectronic applications .
Result of Action
The result of 2,3-Dibromo-5-iodopyridine’s action is the formation of a new C-N bond at the C-5 position of the target molecule . This leads to the synthesis of novel thiophene-based conjugated polymers with unique properties suitable for electronic applications .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-5-iodopyridine can be influenced by various environmental factors. For instance, the copper-catalyzed 1,2-diol amination reaction occurs under specific conditions . .
生化学分析
Biochemical Properties
2,3-Dibromo-5-iodopyridine plays a crucial role in biochemical reactions, particularly in the formation of carbon-nitrogen (C-N) bonds. It interacts with enzymes such as copper-catalyzed amination enzymes, facilitating the selective amination at the C-5 position of the pyridine ring . This interaction is essential for the synthesis of aminopyridines, which are important intermediates in the production of pharmaceuticals and agrochemicals. The compound’s ability to undergo selective amination makes it a valuable tool in the modification of biomolecules.
Cellular Effects
The effects of 2,3-Dibromo-5-iodopyridine on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell. For instance, its role in the formation of C-N bonds can impact the synthesis of proteins and other essential biomolecules, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, 2,3-Dibromo-5-iodopyridine exerts its effects through binding interactions with biomolecules It acts as a substrate for copper-catalyzed amination reactions, where it undergoes selective amination at the C-5 positionThe compound’s ability to participate in such reactions highlights its role in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-5-iodopyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in long-term experiments. The compound’s impact on cellular function can also vary over time, with potential long-term effects observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-5-iodopyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,3-Dibromo-5-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. Its interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3-Dibromo-5-iodopyridine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction ensures its proper localization and accumulation within target cells, allowing it to exert its biochemical effects effectively .
Subcellular Localization
2,3-Dibromo-5-iodopyridine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites within the cell to exert its effects .
特性
IUPAC Name |
2,3-dibromo-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWFENHWWGPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743622 | |
| Record name | 2,3-Dibromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923957-52-2 | |
| Record name | 2,3-Dibromo-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)
![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)


![6-methyl-11-[[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B1511466.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-phenyl-1-(phenylsulfonyl)-](/img/structure/B1511471.png)



